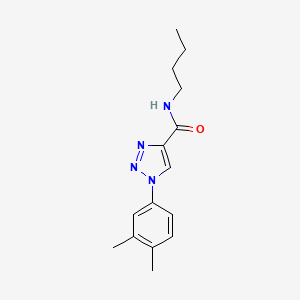

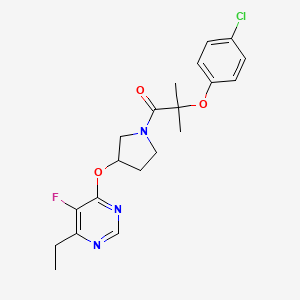

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

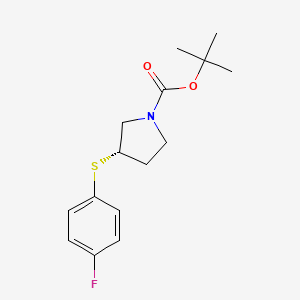

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research as a tool to study the mechanism of action of various biological processes.

Applications De Recherche Scientifique

Efficient Synthesis Techniques

A study has established an efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, which could potentially encompass Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate. This method utilizes microwave irradiation in ethyl alcohol, allowing for rapid synthesis while avoiding tedious workup procedures, thus making the process eco-friendly (Guan‐Hua Ma et al., 2014).

Polycondensation for Polyamides

Research on the polycondensation of m-(octylamino)benzoic acid esters with base has led to the extension of well-defined condensation polymers from para-substituted to meta-substituted ones. This process has shown potential in creating polymers with low polydispersity, which could involve Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate as a precursor or structural component (Ryuji Sugi et al., 2005).

Metabolism and Hydrolysis Studies

Investigations into the hydrolysis of parabens, which are esters like Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate, have been conducted to understand their dermal absorption and metabolism. Such studies are crucial for evaluating the disposition of similar compounds after dermal exposure and their potential for localized toxicity (C. Jewell et al., 2007).

Regiospecific Deoxygenation

The regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, a process relevant to the synthesis and modification of Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate, has been explored. Such synthetic routes are vital for the preparation of specific benzoate derivatives with precise functional group placements (A. J. Bartlett et al., 1983).

Synthesis Technology Optimization

The optimization of synthesis technology for related compounds, like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, highlights advancements in industrial production methodologies. These improvements include high yield and simple procedures, which could be applicable to the production of Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate (Fang Qiao-yun, 2012).

Novel Synthesis and Biological Evaluation

A study on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which are structurally related to Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate, demonstrates the potential for creating diverse bioactive molecules. This work points to the possibilities of exploring Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate in various biological applications (Manoj N. Bhoi et al., 2016).

Mécanisme D'action

Target of Action

Benzofuran compounds have been found to have anticancer therapeutic potential . They have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

Mode of Action

This can result in the disruption of cellular processes, leading to cell death .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways involved in cell growth and proliferation .

Result of Action

Benzofuran compounds have been found to have anticancer effects, inhibiting the growth of cancer cells .

Propriétés

IUPAC Name |

ethyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(22)13-8-10-14(11-9-13)20-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPECOMZCFDFRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)